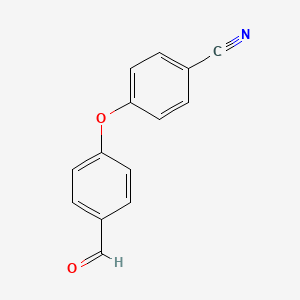

4-(4-Formylphenoxy)benzonitrile

概要

説明

4-(4-Formylphenoxy)benzonitrile, also known as 4-(4-Cyanophenoxy)benzaldehyde, is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a formyl group and a nitrile group attached to a phenoxybenzene structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

4-(4-Formylphenoxy)benzonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

化学反応の分析

Types of Reactions

4-(4-Formylphenoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 4-(4-Carboxyphenoxy)benzonitrile.

Reduction: 4-(4-Aminophenoxy)benzonitrile.

Substitution: Various substituted phenoxybenzonitriles depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

4-(4-Formylphenoxy)benzonitrile serves as a crucial building block in organic synthesis. Its structure allows for the formation of complex organic molecules through various reactions, including:

- Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to produce biaryl compounds, which are significant in pharmaceuticals and materials science.

- Functional Group Transformations: The aldehyde group can be modified to introduce diverse functionalities, enhancing the compound's utility in synthetic pathways.

Case Study: Synthesis of Biaryl Compounds

In a study, researchers utilized this compound to synthesize a series of biaryl derivatives through palladium-catalyzed coupling reactions. The resulting compounds exhibited promising biological activities, indicating the potential of this compound in developing new therapeutic agents .

Pharmaceutical Development

The compound plays a significant role in drug discovery and development. Its derivatives have been evaluated for their biological activity against various targets, including:

- Botulinum Neurotoxin Inhibitors: Research has demonstrated that modifications of this compound can lead to potent inhibitors of botulinum neurotoxin A, showcasing its potential in treating neurotoxic conditions .

- Antiviral Agents: The compound has been explored for its efficacy against HIV-1, with derivatives showing sub-micromolar potency. This highlights its importance in developing new antiviral therapies .

| Compound | Target | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-(4-Formylphenoxy)benzamide | Botulinum Neurotoxin A | 0.3 | High |

| This compound derivative | HIV-1 | 0.003 | >20,000 |

Material Science

In material science, this compound is utilized for developing advanced materials with enhanced properties:

- Polymer Chemistry: It serves as a monomer in the synthesis of polymers that exhibit improved thermal stability and mechanical strength.

- Fluorescent Dyes: The compound is employed to create fluorescent dyes used in biological imaging and diagnostics, providing better visualization techniques in research applications .

Case Study: Development of Fluorescent Materials

A recent study highlighted the use of this compound in synthesizing fluorescent polymers. These materials demonstrated superior light-emitting properties and were applied in bioimaging techniques, significantly improving the clarity and resolution of images obtained during cellular studies .

Nanotechnology Applications

The unique properties of this compound make it suitable for applications in nanotechnology:

- Nanomaterial Fabrication: It is used as a precursor for creating nanostructures that can be utilized in electronics and energy storage devices.

- Surface Modification: The compound can modify surfaces at the nanoscale to enhance adhesion properties or introduce functional groups for specific interactions.

作用機序

The mechanism of action of 4-(4-Formylphenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

4-(4-Cyanophenoxy)benzaldehyde: Similar structure but with a different functional group arrangement.

4-Fluorobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties.

Uniqueness

4-(4-Formylphenoxy)benzonitrile is unique due to the presence of both formyl and nitrile groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .

生物活性

4-(4-Formylphenoxy)benzonitrile is an organic compound notable for its unique structural features, including a formyl group and a benzonitrile moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Furthermore, the compound's phenoxy group may modulate receptor interactions, influencing various biological pathways.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. The presence of the nitrile group may enhance this effect by disrupting microbial cell membranes or inhibiting essential enzymatic functions .

Anti-inflammatory Effects

Research has indicated that derivatives of this compound may possess anti-inflammatory properties. These compounds could inhibit inflammatory pathways by modulating cytokine production or blocking inflammatory mediators .

Anticancer Potential

The compound has been investigated for its potential anticancer activity. Studies have shown that it may inhibit tumor growth by affecting angiogenesis and inducing apoptosis in cancer cells. For instance, similar compounds have demonstrated the ability to reduce tumor incidence and growth in animal models .

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and coupling reactions. Its applications extend beyond biological research; it is also utilized in the development of specialty chemicals and materials, particularly in organic synthesis and liquid crystal technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-formylphenoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution between 4-hydroxybenzaldehyde and a nitrile-containing precursor (e.g., 4-nitrophthalonitrile) in the presence of a base like K₂CO₃ in DMF at ambient temperature for 24 hours . To optimize yield, factors such as solvent polarity, reaction time, and stoichiometric ratios should be systematically tested. Monitoring via TLC or HPLC can help identify intermediate formation and completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm functional groups (e.g., formyl protons at ~10 ppm).

- FT-IR to verify the presence of nitrile (~2220 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches.

- Single-crystal X-ray diffraction for unambiguous crystallographic confirmation, as demonstrated in studies of related phthalonitrile derivatives .

Advanced Research Questions

Q. How can researchers mitigate unintended oxidation of this compound during synthesis or storage?

- Methodological Answer : The compound’s formyl group is prone to air oxidation, as observed in analogous systems where ambient conditions led to conversion to carboxylic acid derivatives . To prevent this:

- Conduct reactions under inert atmospheres (N₂/Ar).

- Use antioxidants (e.g., BHT) during storage.

- Employ low-temperature crystallization (e.g., slow evaporation at 4°C) to minimize exposure to oxygen.

Q. What computational strategies are effective in predicting the electronic and steric properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electron distribution in the nitrile and formyl groups to predict reactivity.

- Steric hindrance from the phenoxy moiety, which may influence coupling reactions .

- Comparative analysis with oxidized derivatives (e.g., carboxyl-substituted analogs) to understand thermodynamic stability .

Q. How can researchers resolve contradictions in experimental data when characterizing oxidation byproducts of this compound?

- Methodological Answer :

- Use HPLC-MS to separate and identify minor oxidized products (e.g., carboxylic acid derivatives).

- Cross-validate findings with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of carbon and oxygen atoms.

- Compare experimental results with theoretical IR and NMR spectra generated via computational tools (e.g., Gaussian) to resolve ambiguities .

Q. Experimental Design Considerations

Q. What strategies ensure reproducibility in synthesizing this compound for multi-step reactions?

- Methodological Answer :

- Standardize solvent quality (e.g., anhydrous DMF) and base activation (e.g., K₂CO₃ dried at 150°C).

- Document exact crystallization conditions (e.g., solvent ratios, evaporation rates), as slight variations can alter yields or purity .

- Validate batch consistency using DSC (Differential Scanning Calorimetry) to monitor melting point stability.

Q. How can researchers design kinetic studies to probe the oxidation mechanism of this compound?

- Methodological Answer :

- Perform time-resolved UV-Vis spectroscopy to track formyl group degradation under controlled O₂ exposure.

- Use Arrhenius plots to determine activation energy by varying temperatures (25–60°C).

- Employ isotopic labeling (e.g., ¹⁸O₂) with mass spectrometry to trace oxygen incorporation pathways .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Apply Rietveld refinement to resolve crystal packing ambiguities.

- Use pair distribution function (PDF) analysis for amorphous byproducts.

- Cross-correlate with solid-state NMR to validate bond distances and angles .

Q. How can researchers leverage spectroscopic data to distinguish between isomeric impurities in this compound?

- Methodological Answer :

特性

IUPAC Name |

4-(4-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYODQZCRZBCXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346651 | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-71-5 | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。